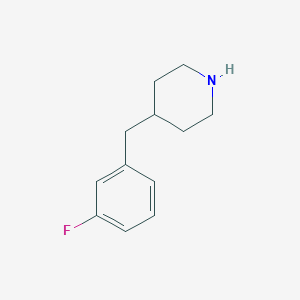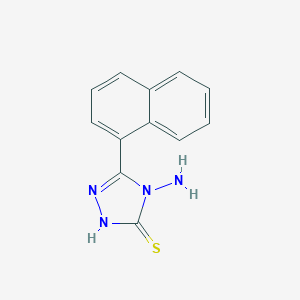
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1-naphthalenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1-naphthalenyl)- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It belongs to the class of triazole derivatives and has been extensively studied for its potential applications in drug discovery and development.
作用机制
The exact mechanism of action of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1-naphthalenyl)- is not fully understood. However, it is believed to exert its biological activities through various mechanisms, such as inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes. For instance, the compound has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, which are involved in the development of cancer and Alzheimer's disease, respectively.
Biochemical and Physiological Effects:
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1-naphthalenyl)- has been reported to exhibit various biochemical and physiological effects. For instance, the compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and scavenge free radicals. The compound has also been reported to exhibit neuroprotective effects, such as the inhibition of acetylcholinesterase activity and the prevention of amyloid-beta aggregation.
实验室实验的优点和局限性
One of the main advantages of using 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1-naphthalenyl)- in lab experiments is its diverse biological activities, which make it a promising candidate for drug discovery and development. However, the compound has some limitations, such as its low solubility in water and organic solvents, which may affect its bioavailability and pharmacokinetic properties. In addition, the compound may exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
未来方向
The potential applications of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1-naphthalenyl)- in drug discovery and development are vast. Some of the future directions for research include the identification of new analogs with improved pharmacokinetic properties, the evaluation of the compound's efficacy in animal models of diseases, and the elucidation of its mechanism of action at the molecular level. In addition, the development of new synthetic methods for the compound and its analogs may also be an area of future research.
合成方法
The synthesis of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1-naphthalenyl)- can be achieved through various methods. One of the most common methods involves the reaction of 1-naphthylamine with thiourea in the presence of a catalyst such as hydrochloric acid or acetic acid. The reaction is carried out under reflux conditions for several hours, followed by the addition of sodium hydroxide to obtain the final product. Other methods include the use of different starting materials and reaction conditions, such as the reaction of 1-naphthylamine with substituted thioureas or the use of microwave irradiation.
科学研究应用
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1-naphthalenyl)- has been extensively studied for its potential applications in drug discovery and development. It exhibits a wide range of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and antioxidant properties. The compound has been evaluated for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and bacterial infections.
属性
CAS 编号 |
127227-32-1 |
|---|---|
产品名称 |
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1-naphthalenyl)- |
分子式 |
C12H10N4S |
分子量 |
242.3 g/mol |
IUPAC 名称 |
4-amino-3-naphthalen-1-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H10N4S/c13-16-11(14-15-12(16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,13H2,(H,15,17) |
InChI 键 |
PMNFDGDQSCVFRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=S)N3N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=S)N3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



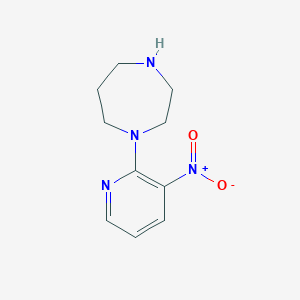
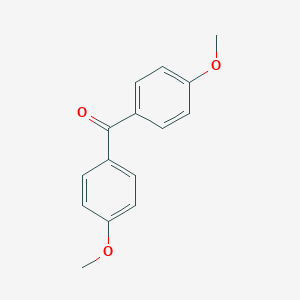
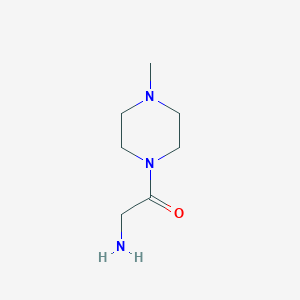
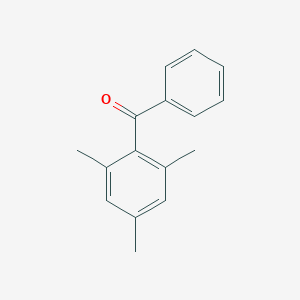

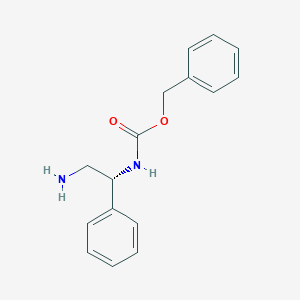
![3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B177203.png)

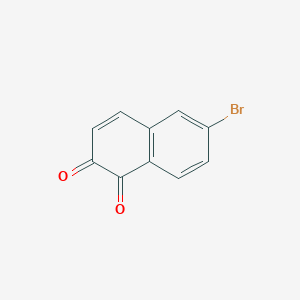
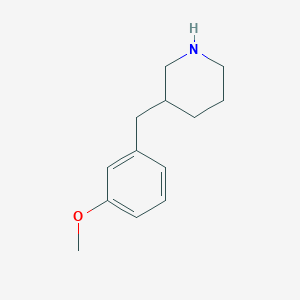


![3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B177218.png)
